molecular formula C19H16N2O3 B14215714 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol CAS No. 821784-20-7

4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol

Cat. No.: B14215714
CAS No.: 821784-20-7
M. Wt: 320.3 g/mol
InChI Key: COMIATJOPUPKPV-UHFFFAOYSA-N
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Description

4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Amination Reaction: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.

    Coupling with Pyridine: The amino-benzodioxole is coupled with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

    Introduction of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to interact with various biological targets.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the phenol group can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(1,3-Benzodioxol-5-yl)pyridin-3-yl]phenol
  • 4-[5-(1,3-Benzodioxol-5-ylmethyl)pyridin-3-yl]phenol

Uniqueness

4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol is unique due to the presence of the amino group, which can enhance its binding affinity and specificity towards biological targets. This makes it a valuable compound for drug development and other applications.

Properties

CAS No.

821784-20-7

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C19H16N2O3/c22-17-4-2-14(3-5-17)15-8-16(11-20-10-15)21-9-13-1-6-18-19(7-13)24-12-23-18/h1-8,10-11,21-22H,9,12H2

InChI Key

COMIATJOPUPKPV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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